molecular formula C14H7ClFN3S3 B2652608 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine CAS No. 862976-13-4

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine

Cat. No. B2652608
CAS RN: 862976-13-4
M. Wt: 367.86
InChI Key: ROYJORFLZRFQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of thiazole, which is a heterocyclic compound . Thiazole derivatives have been studied for their pharmacological activities .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

Thiazole derivatives have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . They have also been evaluated for their anticancer activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Antitumor Properties

  • N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine and its derivatives have shown potent antitumor properties in various studies. For instance, Bradshaw et al. (2002) explored amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles, demonstrating their efficacy in treating breast and ovarian xenograft tumors in preclinical models (Bradshaw et al., 2002). Another study by Bolakatti et al. (2014) synthesized and assessed the antitumor activity of benzothiazole derivatives, finding them effective against mouse Ehrlich Ascites Carcinoma and human cancer cell lines (Bolakatti et al., 2014).

Anthelmintic Activity

  • Javali et al. (2010) synthesized derivatives of this compound and screened them for antibacterial activity, suggesting potential use in antimicrobial applications (Javali et al., 2010).

Antimicrobial and Antifungal Properties

  • Several studies have demonstrated the efficacy of benzothiazole derivatives in antimicrobial and antifungal applications. Pejchal et al. (2015), for example, synthesized novel fluorinated benzothiazole amides and evaluated their antimicrobial and antifungal properties (Pejchal et al., 2015). Similarly, Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and found them effective against various bacterial and fungal strains (Bikobo et al., 2017).

Applications in Security Ink

  • In a different application, Lu and Xia (2016) reported on the use of benzothiazole derivatives in security ink technology, showcasing their potential in creating sensitive materials that respond to various stimuli (Lu & Xia, 2016).

Mechanism of Action

Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Future Directions

Thiazole derivatives have potential applications in the development of new antimicrobial and anticancer drugs . They have the potential to be used as lead compounds for rational drug designing .

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFN3S3/c15-12-4-3-10(21-12)9-6-20-13(18-9)19-14-17-8-2-1-7(16)5-11(8)22-14/h1-6H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYJORFLZRFQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)NC3=NC(=CS3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFN3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.